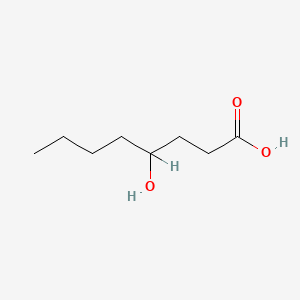
4-Hydroxyoctanoic acid
Vue d'ensemble
Description
4-Hydroxyoctanoic acid is an organic compound with the molecular formula C8H16O3. It is a medium-chain hydroxy acid, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an octanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxyoctanoic acid can be synthesized through various methods. One common approach involves the oxidation of 4-hydroxy-1-octanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to avoid over-oxidation .
Another method involves the hydrolysis of γ-Octanoic lactone. This process can be carried out under acidic or basic conditions, with the lactone ring opening to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the large-scale oxidation of 4-hydroxy-1-octanol using environmentally friendly oxidizing agents. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-oxooctanoic acid.
Reduction: The carboxyl group can be reduced to form 4-hydroxyoctanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation: 4-Oxooctanoic acid.
Reduction: 4-Hydroxyoctanol.
Substitution: 4-Halo-octanoic acids (e.g., 4-chlorooctanoic acid, 4-bromooctanoic acid).
Applications De Recherche Scientifique
4-Hydroxyoctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the metabolism of medium-chain hydroxy acids in biological systems.
Medicine: Research on its potential therapeutic effects, including its role in metabolic pathways and its potential as a drug precursor.
Mécanisme D'action
The mechanism of action of 4-Hydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes such as hydroxyacid dehydrogenases, which catalyze the oxidation of the hydroxyl group to form corresponding keto acids. These reactions play a crucial role in various metabolic pathways, including fatty acid oxidation and energy production .
Comparaison Avec Des Composés Similaires
4-Hydroxyoctanoic acid can be compared with other medium-chain hydroxy acids, such as:
4-Hydroxyhexanoic acid: Similar structure but with a shorter carbon chain.
4-Hydroxydecanoic acid: Similar structure but with a longer carbon chain.
γ-Hydroxybutyric acid: A shorter chain hydroxy acid with different metabolic and pharmacological properties.
Uniqueness
This compound is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and biological properties. Its ability to form a lactone (γ-Octanoic lactone) adds to its versatility in various applications .
Propriétés
IUPAC Name |
4-hydroxyoctanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-7(9)5-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNOVONGMRDZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415599 | |
| Record name | 4-hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7779-55-7 | |
| Record name | 4-hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-](/img/structure/B3057162.png)
